Product packaging for 6-Phenoxyisobenzofuran-1(3H)-one(Cat. No.:CAS No. 2241198-36-5)

6-Phenoxyisobenzofuran-1(3H)-one

Cat. No.: B6303259
CAS No.: 2241198-36-5
M. Wt: 226.23 g/mol
InChI Key: HIEWMOHHIYYWCL-UHFFFAOYSA-N
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Description

Significance of the Isobenzofuran-1(3H)-one Core in Chemical Research

The isobenzofuran-1(3H)-one, or phthalide (B148349), framework is a cornerstone in the fields of medicinal chemistry and natural product synthesis. nih.gov This five-membered lactone ring fused to a benzene (B151609) ring is found in over 180 naturally occurring derivatives isolated from various plants and fungi. nih.govnih.gov The widespread presence of this moiety in nature is mirrored by its diverse range of biological activities, making it a privileged scaffold in drug discovery.

Research has demonstrated that compounds containing the isobenzofuran-1(3H)-one core exhibit a broad spectrum of pharmacological effects. These include antibacterial, antifungal, antioxidant, anti-HIV, and anticonvulsant properties. imjst.orgnih.gov Furthermore, specific derivatives have been investigated for their potential as antidepressant agents, acting as serotonin reuptake inhibitors. nih.gov The cytotoxic and antiproliferative activities of certain phthalides against cancer cell lines have also been a significant area of study. researchgate.net This versatility stems from the various reactive sites on the phthalide structure, which allow for functionalization at the C-3 position as well as on the aromatic ring, enabling the synthesis of a vast library of derivatives with distinct biological profiles. nih.gov Beyond their direct biological applications, these compounds are crucial intermediates in the synthesis of more complex natural products and pharmaceutical agents. nih.govimjst.orgorganic-chemistry.org

The following table summarizes the diverse biological activities associated with the isobenzofuran-1(3H)-one core, as reported in various scientific studies.

Biological ActivityDescriptionReferences
Antimicrobial Exhibits activity against various bacteria and fungi. imjst.orgnih.gov
Antioxidant Capable of scavenging free radicals. nih.govresearchgate.net
Antidepressant Certain derivatives show efficacy as serotonin reuptake inhibitors. nih.gov
Anticonvulsant Demonstrates potential in preventing or reducing the severity of seizures. nih.govresearchgate.net
Antiproliferative Shows cytotoxic effects against various cancer cell lines. researchgate.net
Anti-HIV Some compounds with this core have shown activity against the human immunodeficiency virus. nih.gov
Tyrosinase Inhibition Acts as an inhibitor of the tyrosinase enzyme, relevant in melanin biosynthesis. researchgate.net

Historical Context of Phenoxy-Substituted Isobenzofuranone Chemistry

The parent compound of this class, isobenzofuran-1(3H)-one (phthalide), was first synthesized in 1922 through the thermal decomposition of ethyl 2-(bromomethyl)benzoate. nih.gov For much of the 20th century, research focused on the synthesis and reactions of the core structure and its simpler alkyl or halogenated derivatives.

The exploration of more complex derivatives, such as phenoxy-substituted isobenzofuranones, represents a more recent development in the field. This interest has been largely propelled by the pursuit of novel therapeutic agents, where the phenoxy moiety is often introduced to modulate a compound's pharmacological properties, such as binding affinity and metabolic stability. A prominent example, although an isomer of the title compound, is 5-phenoxyisobenzofuran-1(3H)-one, which has been identified as a key intermediate in the synthesis of the drug Roxadustat. researchgate.net This has spurred interest in synthetic routes to access phenoxy-substituted phthalides with high regioselectivity and yield. While a detailed historical timeline for the synthesis of phenoxy-substituted isobenzofuranones as a distinct class is not extensively documented, their emergence in scientific literature aligns with the broader trends in medicinal chemistry toward more complex and synthetically challenging scaffolds in the late 20th and early 21st centuries.

Contemporary Research Landscape for 6-Phenoxyisobenzofuran-1(3H)-one

A review of the current scientific literature indicates that dedicated research focusing specifically on this compound is limited. While the isobenzofuranone scaffold is widely studied, the specific 6-phenoxy isomer does not appear as a primary subject in available research publications.

However, the contemporary research landscape for its positional isomers and other 6-substituted analogs is active, providing context for the potential areas of interest for the title compound. For instance:

5-Phenoxyisobenzofuran-1(3H)-one is studied for its crucial role as a building block in pharmaceutical manufacturing, particularly for the synthesis of Roxadustat. researchgate.net Research in this area is focused on optimizing synthetic pathways to improve efficiency and reduce costs.

6-Methoxyisobenzofuran-1(3H)-one has been synthesized and characterized, with research programs investigating phytotoxic compounds containing the isobenzofuran-1(3H)-one core. nih.gov

6-Nitroisobenzofuran-1(3H)-one is commercially available and its properties have been documented, suggesting its use as a potential intermediate in the synthesis of other 6-substituted derivatives. sigmaaldrich.com

This active research on related isomers highlights a scientific interest in the functionalization of the 6-position of the isobenzofuranone core. The phenoxy group, with its unique electronic and steric properties compared to methoxy or nitro groups, could impart distinct biological activities or serve as a different type of synthetic handle, indicating that this compound is a plausible but underexplored target for chemical research.

Scope and Objectives of Academic Inquiry on this compound

Given the rich biological context of the isobenzofuranone core and the absence of specific research on the 6-phenoxy derivative, the scope for future academic inquiry is substantial. The primary objectives of such research would logically focus on several key areas:

Development of Synthetic Methodologies: A primary objective would be to establish efficient, high-yield, and regioselective synthetic routes to obtain this compound. This would involve exploring various starting materials and catalytic systems to control the placement of the phenoxy group on the benzene ring.

Physicochemical and Spectroscopic Characterization: A thorough analysis of the compound's properties would be essential. This includes detailed structural elucidation using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography to understand its three-dimensional structure and solid-state packing.

Investigation of Biological Activity: Drawing parallels from other substituted isobenzofuranones, a key objective would be to screen this compound for a wide range of biological activities. nih.govnih.govresearchgate.net The influence of the 6-phenoxy substituent on potential anticancer, antimicrobial, antioxidant, or neurological activities would be of significant interest.

Application as a Synthetic Intermediate: Research would also aim to explore the utility of this compound as a versatile building block. Its potential for further chemical modification could be leveraged to synthesize more complex heterocyclic systems, novel pharmaceutical analogues, or functional materials. The phenoxy group itself could serve as a site for further reactions or as a key pharmacophore element.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O3 B6303259 6-Phenoxyisobenzofuran-1(3H)-one CAS No. 2241198-36-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-phenoxy-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-14-13-8-12(7-6-10(13)9-16-14)17-11-4-2-1-3-5-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEWMOHHIYYWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)OC3=CC=CC=C3)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Phenoxyisobenzofuran 1 3h One

Retrosynthetic Analysis of the 6-Phenoxyisobenzofuran-1(3H)-one Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. deanfrancispress.comslideshare.net This approach allows for the logical planning of a synthetic route.

Disconnection Strategies for Lactone Ring Formation

The isobenzofuran-1(3H)-one core, also known as a phthalide (B148349), contains a lactone, which is a cyclic ester. A primary disconnection strategy for such a ring involves breaking the ester bond. scripps.edu This leads to two key synthons: a carboxylate and a benzylic cation.

Another strategic disconnection involves cleaving the bond between the aromatic ring and the carbon atom at the 3-position of the lactone. This approach simplifies the target molecule into a substituted benzoic acid derivative. The formation of the lactone ring from an o-alkylbenzoic acid can be achieved in a one-step conversion using reagents like NaBrO3/NaHSO3. nih.gov

Disconnection Synthons Corresponding Reaction
C-O bond of the lactoneCarboxylate and benzylic cationIntramolecular esterification (lactonization)
C-C bond at the 3-positionSubstituted benzoic acidCyclization of an ortho-substituted benzoic acid

Approaches for Introducing the Phenoxy Moiety at the C-6 Position

The introduction of the phenoxy group at the C-6 position of the isobenzofuranone scaffold is a crucial step in the synthesis. Several strategies can be envisioned for this transformation.

One common approach is a nucleophilic aromatic substitution (SNAr) reaction. In this strategy, a leaving group, such as a halogen, at the C-6 position of the isobenzofuranone precursor is displaced by a phenoxide nucleophile. The success of this reaction often depends on the presence of electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack.

Another powerful method for forming the C-O bond of the phenoxy group is through transition-metal-catalyzed cross-coupling reactions. For instance, a Buchwald-Hartwig amination-type reaction, adapted for ether synthesis, can couple a phenol (B47542) with an aryl halide or triflate at the C-6 position. This method offers mild reaction conditions and broad functional group tolerance.

A classical approach involves the Ullmann condensation, which typically uses a copper catalyst to promote the reaction between a phenol and an aryl halide. While effective, this method often requires high reaction temperatures.

Method Reactants Key Features
Nucleophilic Aromatic Substitution (SNAr)6-halo-isobenzofuranone and phenoxideRequires activation by electron-withdrawing groups
Buchwald-Hartwig C-O Coupling6-halo-isobenzofuranone and phenolPalladium-catalyzed, mild conditions
Ullmann Condensation6-halo-isobenzofuranone and phenolCopper-catalyzed, often requires high temperatures

Classical and Modern Synthetic Routes to this compound

The synthesis of this compound can be achieved through both linear and convergent strategies. nih.gov

Multi-Step Linear Syntheses

A linear synthesis involves the sequential modification of a starting material through a series of reactions until the final product is obtained. A plausible linear synthesis of this compound could start from a simple, commercially available substituted toluene (B28343). The synthesis might proceed through the following key steps:

Oxidation: The methyl group of the starting toluene derivative is oxidized to a carboxylic acid.

Halogenation/Activation: A leaving group, such as bromine or iodine, is introduced at the position that will become C-6 of the final product.

Phenoxy Group Introduction: The phenoxy group is introduced via one of the methods described in section 2.1.2.

Lactone Formation: The final step involves the formation of the lactone ring, for example, by reduction of the carboxylic acid to a hydroxymethyl group followed by intramolecular cyclization, or through methods such as the one-step conversion of o-alkylbenzoic acids. nih.gov

Convergent Synthetic Strategies

For this compound, a convergent strategy could involve the synthesis of two key fragments:

Fragment A: A suitably functionalized benzene (B151609) ring containing the phenoxy group and a reactive site for coupling.

Fragment B: A precursor to the lactone ring.

These two fragments would then be joined together in a late-stage coupling reaction, followed by the final cyclization to form the lactone ring. The choice of the coupling reaction would depend on the specific functionalities present on each fragment. For example, a Suzuki or Sonogashira coupling could be employed to form a key carbon-carbon bond, followed by transformations to construct the lactone.

Catalytic Approaches in this compound Synthesis

Catalysis plays a vital role in modern organic synthesis by enabling efficient and selective transformations. In the synthesis of this compound, catalytic methods can be applied in several key steps.

As mentioned earlier, the introduction of the phenoxy group can be achieved through palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed Ullmann condensation. These catalytic methods offer advantages over non-catalytic approaches in terms of reaction conditions and substrate scope.

Furthermore, the formation of the isobenzofuranone core itself can be facilitated by catalysis. For instance, a novel and efficient synthesis of 3-methyleneisobenzofuran-1(3H)-one derivatives has been reported, which involves a cyclization reaction catalyzed by iodine or N-bromosuccinimide (NBS). sioc-journal.cn While this specific example leads to a derivative with a methylene (B1212753) group, the underlying principle of a catalyzed cyclization could potentially be adapted for the synthesis of this compound.

The use of photocatalysis is another emerging area in organic synthesis. nih.gov While direct application to the synthesis of this compound has not been extensively reported, the principles of photocatalysis could potentially be applied to activate specific bonds or to generate reactive intermediates under mild conditions, offering new avenues for the synthesis of this and related compounds.

Transition Metal-Catalyzed Cyclization Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of complex heterocyclic scaffolds like the isobenzofuranone core. While specific literature on the transition metal-catalyzed cyclization for this compound is not extensively detailed, general methods for phthalide synthesis are well-established and applicable.

Catalytic systems based on metals such as palladium, cobalt, and copper are frequently employed. For instance, cobalt-catalyzed intramolecular hydroacylations of 2-acylbenzaldehydes can yield phthalide derivatives with high efficiency and enantioselectivity when chiral phosphine (B1218219) ligands are used. organic-chemistry.org Another prominent strategy involves the palladium-catalyzed arylation of aldehydes with organoboronic acids, which has been shown to produce 3-arylphthalides in good to excellent yields. organic-chemistry.org

Furthermore, copper-catalyzed domino reactions represent an environmentally benign approach. One such method involves the intermolecular cyanation of o-bromobenzyl alcohols, followed by an in-situ intramolecular cyclization and hydrolysis to form the isobenzofuranone product. organic-chemistry.org A significant advantage of this particular copper-catalyzed system is its ability to proceed in water, a green solvent. organic-chemistry.org These established catalytic cyclization strategies provide a strong foundation for developing a tailored synthesis of this compound.

Organocatalytic Methods for Stereoselective Synthesis

Organocatalysis has emerged as a powerful alternative to metal-based systems, offering advantages such as lower toxicity, stability towards moisture and oxygen, and the ability to mediate a wide range of asymmetric transformations. nih.govmdpi.com For the synthesis of phthalides and related benzofuranones, organocatalysis provides promising routes for achieving stereoselectivity.

One notable approach involves the use of N-heterocyclic carbenes (NHCs) as catalysts. An asymmetric addition/cyclization cascade reaction catalyzed by a noncovalent NHC has been developed to synthesize functionalized benzofuranones featuring an all-carbon quaternary stereocenter at the C3 position, achieving high yields and enantiomeric excess. nih.gov Another strategy employs a Cannizarro-Tishchenko-type reaction of 2-formyl-arylketones, which can be catalyzed by a simple nucleophile like sodium cyanide, to produce 3-substituted phthalides. organic-chemistry.org

Furthermore, chiral bifunctional organocatalysts, such as those based on squaramide or thiourea (B124793) scaffolds, are effective in promoting asymmetric reactions. These catalysts can direct the stereochemical outcome of tandem reactions, such as cyclizations followed by transfer hydrogenations, to yield enantiomerically enriched N-heterocycles, a strategy that could be adapted for oxygen heterocycles like this compound. mdpi.com The development of organocatalytic methods is a key area of research for producing chiral phthalide derivatives through environmentally friendly and highly selective processes. nih.gov

Green Chemistry Principles in this compound Production

The integration of green chemistry principles into synthetic design is crucial for developing sustainable chemical processes. For the production of this compound, this involves the use of safer solvents, maximizing atom economy, and improving step efficiency.

Solvent-Free Reactions and Aqueous Media Approaches

A key principle of green chemistry is the reduction or elimination of hazardous solvents. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Research has demonstrated the feasibility of synthesizing isobenzofuran-1(3H)-ones in aqueous media. A notable example is the one-step synthesis of substituted phthalides from indane derivatives using molecular oxygen as the oxidant in subcritical water. This method is catalyst-free, environmentally benign, and provides good yields.

Table 1: Synthesis of Isobenzofuran-1(3H)-one in Subcritical Water

Substrate Oxidant Temperature (°C) Time (h) Yield (%)
Indane O₂ 120 8 Low
Substituted Indanes O₂ / H₂O₂ 120 2 50-85

This table is generated based on data from a study on the one-step synthesis of substituted isobenzofuran-1(3H)-ones in subcritical media.

As previously mentioned, copper-catalyzed domino reactions for phthalide synthesis have also been successfully performed using water as the sole solvent, further highlighting the potential for aqueous-based production methods. organic-chemistry.org

Atom Economy and Step Efficiency in Synthetic Design

Atom economy and step efficiency are fundamental metrics for evaluating the "greenness" of a synthetic route. Atom economy measures the proportion of reactant atoms that are incorporated into the desired product, while step efficiency refers to minimizing the number of synthetic steps, which reduces waste, energy consumption, and cost.

The ideal chemical process incorporates all reactant atoms into the final product, resulting in 100% atom economy. Addition and rearrangement reactions are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts.

Table 2: Illustrative Atom Economy Calculation | Reaction Step | Reactants | Formula | Molar Mass ( g/mol ) | Desired Product | Molar Mass ( g/mol ) | Byproducts | Molar Mass ( g/mol ) | % Atom Economy | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Hypothetical Wittig Reaction | Cyclohexanone | C₆H₁₀O | 98.14 | Methylenecyclohexane | C₇H₁₂ | 96.17 | Triphenylphosphine oxide | 278.28 | 25.6% | | Hypothetical Diels-Alder | 1,3-Butadiene + Ethene | C₄H₆ + C₂H₄ | 54.09 + 28.05 | Cyclohexene | C₆H₁₀ | 82.14 | None | 100% | % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100. The Wittig reaction is shown for illustrative purposes of poor atom economy, while the Diels-Alder illustrates a 100% atom-economical reaction.

Flow Chemistry Techniques for Scalable Synthesis of this compound

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, particularly for scalable synthesis. durham.ac.uk These benefits include superior heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automation and integration of multiple synthetic steps. nih.gov

While a specific flow synthesis for this compound has not been detailed, the application of this technology to related heterocyclic compounds demonstrates its potential. A sequential continuous-flow system has been successfully developed for the production of 3-aryl benzofuranones. This system utilizes a single heterogeneous catalyst, Amberlyst-15H, to catalyze two consecutive reactions: an initial cyclocondensation followed by a Friedel-Crafts alkylation. The process achieved a high two-step yield and the catalyst could be reused for multiple runs without deactivation.

Table 3: Example of Continuous-Flow Synthesis of a Benzofuranone Derivative

Reaction Catalyst Temperature (°C) Residence Time Two-Step Yield (%)
Cyclocondensation + Friedel-Crafts Amberlyst-15H 120 Not specified 88

This table is based on data from the sequential continuous-flow synthesis of 5,7-di-tert-butyl-3-(3,4-dimethylphenyl)-3H-benzofuran-2-one.

Such a system could be adapted for the synthesis of this compound. A multi-step sequence could be designed where starting materials are pumped through different reactor coils or packed-bed reactors containing immobilized catalysts and reagents, with in-line purification modules to remove intermediates and byproducts. durham.ac.uk This approach would enable a safe, efficient, and automated continuous production, facilitating the scalable manufacturing of the target compound. rsc.org

Chemical Reactivity and Mechanistic Investigations of 6 Phenoxyisobenzofuran 1 3h One

Electrophilic Aromatic Substitution Reactions on the Phenoxy Ring and Isobenzofuranone Core

The reactivity of 6-Phenoxyisobenzofuran-1(3H)-one towards electrophilic aromatic substitution (SEAr) is dictated by the electronic properties of its two aromatic rings: the phenoxy substituent and the fused benzene (B151609) ring of the isobenzofuranone core. wikipedia.org The phenoxy group, with its electron-donating oxygen atom, activates the phenyl ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions. msu.edu Conversely, the isobenzofuranone core is deactivated by the electron-withdrawing lactone carbonyl group, which directs electrophiles to the meta position relative to the carbonyl. youtube.com

In a competitive scenario, the phenoxy ring is significantly more nucleophilic and therefore more susceptible to electrophilic attack than the deactivated isobenzofuranone ring. makingmolecules.com The oxygen atom of the phenoxy group can donate electron density to its attached phenyl ring through resonance, stabilizing the cationic intermediate (the arenium ion) formed during the substitution process. This stabilization is most effective when the electrophile attacks the ortho or para positions. uci.edu

In contrast, the carbonyl group on the isobenzofuranone moiety withdraws electron density from the fused benzene ring, making it less nucleophilic and less reactive towards electrophiles. youtube.com Any electrophilic attack on this ring would lead to a less stable arenium ion intermediate. Therefore, electrophilic substitution reactions on this compound are expected to occur selectively on the activated phenoxy ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reagent/ConditionsPredicted Major Product(s)
Br₂ / FeBr₃Predominantly para-bromo substitution on the phenoxy ring; some ortho-bromo product.
HNO₃ / H₂SO₄Predominantly para-nitro substitution on the phenoxy ring; some ortho-nitro product.
SO₃ / H₂SO₄Predominantly para-sulfonic acid substitution on the phenoxy ring.
R-Cl / AlCl₃ (Friedel-Crafts Alkylation)Predominantly para-alkyl substitution on the phenoxy ring.
RCOCl / AlCl₃ (Friedel-Crafts Acylation)Predominantly para-acyl substitution on the phenoxy ring.

Nucleophilic Additions and Substitutions at the Lactone Carbonyl

The lactone carbonyl group in this compound is an electrophilic center susceptible to nucleophilic attack. libretexts.org This reactivity is fundamental to the functionalization and modification of the isobenzofuranone scaffold.

The strained five-membered lactone ring can be opened by various nucleophiles. masterorganicchemistry.com This process is often initiated by the nucleophilic attack at the carbonyl carbon, leading to a tetrahedral intermediate which can then collapse to cleave the ester bond. msu.edu

Under basic conditions, for instance with hydroxide (B78521) ions, the lactone ring opens to form a carboxylate and an alcohol. The reaction with other nucleophiles such as alkoxides, amines, or Grignard reagents would similarly lead to ring-opened products, specifically esters, amides, or ketones/tertiary alcohols, respectively. The regioselectivity of the ring opening is dictated by the attack at the electrophilic carbonyl carbon. nih.gov

The C-3 position of the isobenzofuranone ring is a key site for introducing molecular diversity. While direct substitution at this position on the parent this compound is not straightforward, derivatives can be synthesized to allow for such modifications. For example, the synthesis of 3-hydroxyisobenzofuranones provides a handle for further reactions. nih.gov

In related isobenzofuranone systems, functionalization at the C-3 position has been achieved through various synthetic strategies. These often involve the use of a precursor that already contains a suitable leaving group at the C-3 position or the generation of a nucleophilic species at this position.

Oxidation and Reduction Pathways of this compound

The oxidative and reductive transformations of this compound can target different parts of the molecule, including the aromatic rings and the lactone functionality.

While this compound itself does not have an alkyl side chain, the principles of benzylic oxidation are relevant for its derivatives. libretexts.org If an alkyl group were present on either the phenoxy or the isobenzofuranone ring, it could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. fiveable.me The benzylic position, the carbon atom directly attached to the aromatic ring, is particularly susceptible to oxidation due to the stability of the intermediate benzylic radical or cation. libretexts.org

Selective oxidation can also be achieved on the aromatic rings themselves, though this typically requires specific catalysts and conditions to control the regioselectivity and prevent over-oxidation. frontiersin.orgnih.gov

The lactone group of this compound can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester functionality to a diol. This occurs through a two-step process where the ester is first reduced to an aldehyde, which is then further reduced to a primary alcohol.

Table 2: Summary of Key Reactions and Products

Reaction TypeReagent(s)Functional Group TargetedProduct Type
Electrophilic Aromatic SubstitutionBr₂, FeBr₃Phenoxy RingBromo-substituted phenoxy ring
Nucleophilic Ring OpeningNaOH, H₂OLactone CarbonylCarboxylate and alcohol
ReductionLiAlH₄Lactone CarbonylDiol

Rearrangement Reactions and Pericyclic Processes

Rearrangement reactions represent a class of organic reactions where the carbon skeleton of a molecule is restructured, leading to a structural isomer of the original molecule. byjus.com These reactions are often driven by the formation of a more stable intermediate or product. byjus.com Pericyclic reactions, on the other hand, are a class of reactions where the transition state has a cyclic geometry, and the reaction progresses in a concerted manner without the formation of any intermediates. byjus.com

While specific studies on the rearrangement and pericyclic reactions of this compound are not extensively detailed in the provided search results, general principles of these reaction types can be applied to predict its potential behavior. For instance, the presence of the lactone ring and the phenoxy group could allow for various skeletal reorganizations under specific conditions, such as acid or heat. berhamporegirlscollege.ac.inmasterorganicchemistry.com

One can hypothesize that under acidic conditions, protonation of the carbonyl oxygen could initiate a cascade of events. If a carbocation were to form, a 1,2-shift of the phenoxy group or a rearrangement involving the furanone ring could occur, driven by the formation of a more stabilized carbocation. libretexts.org For example, the pinacol (B44631) rearrangement is a well-known reaction involving the transformation of a 1,2-diol to a carbonyl compound under acidic conditions, which proceeds through a carbocation intermediate and a migratory shift. berhamporegirlscollege.ac.inlibretexts.org

Pericyclic reactions, such as sigmatropic rearrangements, could also be envisioned. The Claisen rearrangement, a libretexts.orglibretexts.org-sigmatropic rearrangement of an allyl aryl ether, is a classic example that leads to the formation of a cyclohexadienone intermediate which then tautomerizes to a more stable phenol (B47542). byjus.com While this compound does not possess the typical allyl vinyl ether moiety required for a classical Claisen rearrangement, the principles of concerted, cyclic transition states are relevant to understanding its potential reactivity under thermal or photochemical conditions.

Radical Reactions Involving this compound

Radical reactions involve species with unpaired electrons and are crucial in a wide array of chemical transformations. nih.govnih.gov These reactions are typically initiated by radical initiators or by photolysis and proceed via a chain mechanism involving initiation, propagation, and termination steps.

The investigation of radical reactions involving this compound could unveil interesting synthetic pathways. The aromatic rings and the ether linkage present in the molecule could be susceptible to radical attack under specific conditions. For example, the Minisci reaction involves the radical alkylation of electron-deficient heterocycles. nih.gov While the isobenzofuranone core is not a typical heteroarene for this reaction, related radical additions to the aromatic rings could be explored.

Furthermore, the phenoxy group could participate in radical processes. For instance, radical-mediated trifunctionalization reactions of alkenes have been reported, where a radical addition is followed by other transformations like group or hydrogen atom transfer, cyclization, or radical coupling. mdpi.com It is conceivable that a radical could be generated on the phenoxy ring, which could then initiate intramolecular cyclization or other downstream reactions. The use of various radical precursors, such as those generating trifluoromethyl radicals, could lead to the introduction of this important functional group into the molecule. nih.gov

Mechanistic Studies of Key Transformations

Elucidating the mechanism of a chemical reaction is fundamental to understanding and controlling its outcome. youtube.com For a molecule like this compound, mechanistic studies would focus on identifying the step-by-step pathway of its reactions, including the characterization of any transient species.

Kinetic Isotope Effects in Reaction Pathway Elucidation

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms. wikipedia.orgsemanticscholar.org It involves measuring the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. libretexts.orgwikipedia.org This change in rate is most pronounced when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. princeton.edubaranlab.org

For instance, in studying a potential rearrangement of this compound, one could synthesize isotopically labeled versions of the molecule. If a C-H bond is broken in the rate-determining step, replacing hydrogen with deuterium (B1214612) (a primary KIE) would result in a significant decrease in the reaction rate. princeton.edu Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can provide information about changes in hybridization or the steric environment of the transition state. libretexts.orgsemanticscholar.org

The magnitude of the KIE can help distinguish between different mechanistic pathways. For example, a large primary KIE is often indicative of a linear transition state for a proton transfer, whereas smaller values might suggest a non-linear transition state or that the bond is only partially broken in the transition state. princeton.edu

Table 1: Hypothetical Kinetic Isotope Effect Data for a Reaction of this compound

Reaction TypeIsotopic SubstitutionObserved kH/kDMechanistic Implication
RearrangementDeuteration of the furanone ring6.8C-H bond cleavage is likely the rate-determining step.
Radical HalogenationDeuteration of the phenoxy ring1.2C-H bond cleavage is not involved in the rate-determining step.

This table is for illustrative purposes and does not represent actual experimental data.

Identification of Reaction Intermediates

Reactive intermediates are short-lived, high-energy species that are formed during a chemical reaction but are not the final products. lumenlearning.comfiveable.me Their detection and characterization are crucial for understanding the reaction mechanism. lumenlearning.comyoutube.com Common reactive intermediates include carbocations, carbanions, free radicals, and carbenes. lumenlearning.com

In the context of reactions involving this compound, various techniques could be employed to identify potential intermediates. For example, in a rearrangement reaction proceeding through a carbocation, spectroscopic methods like NMR or trapping experiments with nucleophiles could provide evidence for its existence. lumenlearning.com

Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is a powerful technique for detecting charged intermediates in solution. nih.gov If a reaction of this compound were to involve ionic intermediates, ESI-MS could be used to monitor the reaction in real-time and identify these transient species. nih.gov

For radical reactions, electron paramagnetic resonance (EPR) spectroscopy is the primary tool for detecting and characterizing radical intermediates. Chemical trapping, where a radical scavenger is added to the reaction mixture to form a stable, characterizable product, is another common method to infer the presence of a radical intermediate. lumenlearning.com

Table 2: Potential Reactive Intermediates in Transformations of this compound

Reaction TypePotential IntermediateMethod of Detection
Acid-catalyzed RearrangementCarbocationNMR, ESI-MS, Trapping experiments
Radical BrominationPhenyl radicalEPR, Chemical trapping
Photochemical ReactionExcited state/DiradicalTime-resolved spectroscopy

This table is for illustrative purposes and does not represent actual experimental data.

By employing these mechanistic tools, a detailed understanding of the chemical reactivity of this compound can be achieved, paving the way for its potential application in the synthesis of new and valuable compounds.

An in-depth analysis of the molecular structure and properties of this compound requires the application of sophisticated analytical techniques. This article explores the advanced spectroscopic and structural elucidation methods used to characterize this compound, focusing on its conformational features, solid-state architecture, bonding characteristics, and fragmentation behavior. While comprehensive experimental data for this specific molecule is not extensively published, this analysis draws upon data from structurally analogous compounds, such as 6-Methoxyisobenzofuran-1(3H)-one, to illustrate the application and utility of these methods.

Computational and Theoretical Studies of 6 Phenoxyisobenzofuran 1 3h One

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and properties of molecules. These methods, rooted in quantum mechanics, provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) has become a popular and powerful tool in computational chemistry for studying the electronic properties of molecules. youtube.com It is a method that allows for the calculation of a molecule's electronic structure, which in turn can be used to determine various properties such as its geometry and energy. youtube.com DFT calculations have been successfully applied to various isobenzofuranone derivatives to determine their optimized molecular geometries and to explore their potential energy surfaces. arabjchem.org

For instance, in studies of other heterocyclic compounds, DFT calculations using the B3LYP functional with a 6-311G(d,p) basis set have been employed to optimize the molecular structure. arabjchem.org This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface, thus predicting the most stable conformation of the molecule. The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also obtained from these calculations. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Table 1: Representative Data from DFT Calculations on an Isobenzofuranone Derivative

ParameterCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D

Note: The data in this table is representative and based on calculations performed on a substituted isobenzofuranone derivative, not 6-phenoxyisobenzofuran-1(3H)-one itself. The specific values would differ for the target compound.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for certain properties. For complex systems, a combination of methods is often employed. For example, geometry optimization might be performed at the DFT level, followed by single-point energy calculations using a more accurate ab initio method to refine the electronic energy.

Molecular Dynamics Simulations for Conformational Space and Flexibility

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. youtube.comyoutube.com These simulations allow for the exploration of the conformational space of a molecule, providing insights into its flexibility and dynamic behavior. youtube.comnih.gov

For a molecule like this compound, which possesses a flexible phenoxy group, MD simulations could reveal the preferred orientations of this group relative to the isobenzofuranone core. The simulation would trace the trajectory of each atom over a period of time, governed by a force field that describes the interatomic interactions. youtube.com Analysis of these trajectories can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets or other molecules. MD simulations are performed in a simulated environment, often in a solvent like water, to mimic realistic conditions. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Models

Computational models, particularly those based on DFT, are widely used to predict various spectroscopic parameters, which can be invaluable for the characterization of new compounds. nih.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov These theoretical predictions can be compared with experimental data to confirm the structure of a synthesized compound. youtube.com

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. The calculated IR spectrum can help in the identification of functional groups present in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a method used to calculate the electronic excitation energies of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This can provide information about the electronic transitions within the molecule.

Table 2: Computationally Predicted vs. Experimental Spectroscopic Data for an Isobenzofuranone Derivative

Spectroscopic DataPredicted ValueExperimental Value
¹³C NMR (ppm, selected signal)145.2144.8
IR (cm⁻¹, C=O stretch)17501765
UV-Vis (λmax, nm)290295

Note: This table presents a hypothetical comparison for an isobenzofuranone derivative to illustrate the utility of computational prediction. The actual values for this compound would need to be determined through specific calculations and experiments.

Reaction Mechanism Elucidation via Transition State Theory and Reaction Path Intrinsic Reaction Coordinate (IRC) Calculations

Computational chemistry plays a vital role in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the transition states and intermediates involved.

Transition State Theory allows for the calculation of reaction rates based on the properties of the reactants and the transition state. DFT calculations are commonly used to locate the transition state structure and to calculate its energy. Following the identification of a transition state, Intrinsic Reaction Coordinate (IRC) calculations can be performed. An IRC calculation follows the reaction path from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired species. These methods provide a detailed picture of the reaction mechanism at the molecular level.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling (excluding QSAR/QSPR with biological endpoints)

Quantitative Structure-Reactivity Relationships (QSRR) are models that aim to correlate the chemical structure of a series of compounds with their reactivity. nih.gov These models are typically developed using statistical methods like multiple linear regression (MLR) or machine learning algorithms. nih.gov

In the context of this compound and its analogues, a QSRR model could be developed to predict a specific reactivity parameter, such as the rate of a particular reaction or a measure of its susceptibility to nucleophilic or electrophilic attack. mdpi.com The development of a QSRR model involves several steps:

Data Set Preparation: A series of structurally related compounds with known reactivity data is compiled.

Descriptor Calculation: A large number of molecular descriptors (numerical representations of the chemical structure) are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: A statistical method is used to build a mathematical equation that relates the descriptors to the reactivity data.

Model Validation: The predictive power of the model is assessed using various statistical techniques.

QSRR models can provide valuable insights into the factors that govern the reactivity of a class of compounds and can be used to predict the reactivity of new, unsynthesized molecules. nih.govontosight.ai

No Publicly Available Research on

Despite a comprehensive search of scientific literature and chemical databases, no specific computational, theoretical, or advanced machine learning studies focused solely on the chemical compound this compound have been identified. As a result, the generation of a detailed article on this specific topic is not possible at this time.

Extensive searches were conducted to locate research pertaining to the computational and theoretical analysis of this compound. These inquiries included targeted searches for molecular modeling, density functional theory (DFT) studies, and other computational chemistry methods applied to this specific molecule. Furthermore, a thorough investigation was carried out to find any instances of advanced machine learning applications in chemical research directly involving this compound.

The search results did yield general information on the application of machine learning in drug discovery and computational studies on various derivatives of isobenzofuranone. nih.govnih.govacs.orgmdpi.comchemcomp.comnih.govnih.gov However, none of these resources provided specific data or detailed research findings directly related to this compound. For instance, while some studies discussed the use of machine learning for predicting molecular properties or the bioactivities of related compound classes, they did not include this particular molecule in their datasets or analyses. nih.govnih.govacs.org Similarly, computational docking and QSAR studies have been performed on other isobenzofuranone derivatives, but not on this compound itself. nih.govnih.gov

Without any available research data, the creation of an authoritative and scientifically accurate article that adheres to the requested outline, including detailed research findings and data tables, cannot be fulfilled. The scientific community has not published studies that would provide the necessary foundation for the requested content.

Applications of 6 Phenoxyisobenzofuran 1 3h One As a Key Synthetic Intermediate

Building Block in Complex Organic Synthesis

The isobenzofuran-1(3H)-one core is a prevalent motif in numerous biologically active natural products and synthetic compounds. nih.gov The presence of the phenoxy substituent at the 6-position of 6-phenoxyisobenzofuran-1(3H)-one provides a strategic point for further functionalization, enhancing its utility as a versatile building block in multi-step organic synthesis. nih.govresearchgate.net Its structural rigidity and defined reaction sites allow for high stereoselectivity in transformations, which is critical for the synthesis of complex target molecules. nih.gov

Precursor to Structurally Diverse Heterocyclic Systems

The lactone ring of this compound is susceptible to nucleophilic attack, providing a straightforward route to a variety of heterocyclic structures. For instance, reactions with primary amines can lead to the formation of N-substituted phthalimidines, which are important structural motifs in medicinal chemistry. imjst.org The reactivity of the phthalide (B148349) core allows for its conversion into various nitrogen- and oxygen-containing heterocycles, demonstrating its value as a starting material for generating molecular diversity. imjst.orgnih.gov The synthesis of these heterocyclic systems is often a key step in the development of new therapeutic agents and functional materials.

Role in the Synthesis of Advanced Chemical Scaffolds (e.g., Roxadustat intermediates)

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of Roxadustat. researchgate.netgoogle.com Roxadustat is a drug used to treat anemia associated with chronic kidney disease. google.com In the synthesis of Roxadustat, this compound (often referred to as 5-phenoxyisobenzofuran-1(3H)-one in some literature, which is an isomer) serves as a crucial precursor. researchgate.netgoogle.comgoogle.com

The synthesis typically involves the transformation of the phthalide intermediate into the core isoquinoline (B145761) structure of Roxadustat. google.com For example, a process might involve the reaction of 5-bromophthalide (B15269) with phenol (B47542) to yield the phenoxy phthalide, which is then further elaborated through a series of reactions to construct the final drug molecule. google.com The efficiency and yield of these synthetic routes are critical for the industrial production of Roxadustat, highlighting the importance of this intermediate. researchgate.net

Table 1: Selected Intermediates in the Synthesis of Roxadustat

Intermediate NameCAS NumberMolecular FormulaRole
This compound88494-87-1C₁₄H₁₀O₃Precursor to the isoquinoline core
5-Bromoisobenzofuran-1(3H)-one64169-98-0C₈H₅BrO₂Starting material for the phenoxy ether linkage
Roxadustat808118-40-3C₁₉H₁₆N₂O₅Final active pharmaceutical ingredient

Utility in Catalyst Design and Ligand Synthesis

While direct applications of this compound in catalyst or ligand synthesis are not extensively documented in publicly available literature, the broader class of oxazole-containing compounds, which can be derived from related precursors, are known to be used as ligands in asymmetric catalysis. lifechemicals.com The structural motifs present in this compound, particularly the aromatic and ether functionalities, are common features in the design of ligands for transition metal catalysts. The potential exists for this compound to be chemically modified to create novel ligands with specific catalytic properties, although this remains an area for further exploration.

Advanced Materials Precursor Chemistry

The reactivity of this compound makes it a candidate for the synthesis of advanced materials. The chemical transformations it can undergo are key to its utility as a precursor.

Monomer in Polymer Chemistry (as a chemical intermediate)

The lactone ring of this compound can be opened under specific conditions, which suggests its potential use as a monomer in polymerization reactions. msu.edu For example, ring-opening polymerization could lead to the formation of polyesters containing phenoxy side chains. These side chains can influence the properties of the resulting polymer. The process of identifying and breaking down a polymer into its constituent monomers is a fundamental concept in polymer chemistry. youtube.com While specific examples of polymers derived directly from this compound are not prevalent in the reviewed literature, its structural similarity to other lactone monomers suggests this is a viable, though perhaps underexplored, application.

Reagent in Specialized Chemical Transformations

Beyond its role as a building block for larger structures, this compound can act as a key reagent in specialized chemical transformations. The phthalide ring system can participate in various reactions, including reductions, cycloadditions, and rearrangements, to yield complex and unique molecular architectures. sioc-journal.cn The phenoxy group can also influence the regioselectivity and stereoselectivity of these reactions, allowing for precise control over the synthetic outcome. The ability to undergo specific transformations makes it a valuable tool for synthetic chemists aiming to access novel chemical space.

Synthesis and Chemical Modification of 6 Phenoxyisobenzofuran 1 3h One Derivatives and Analogues

Systematic Exploration of Substituent Effects on Reactivity and Structure

The electronic and steric nature of substituents on both the phenoxy and isobenzofuranone moieties of 6-phenoxyisobenzofuran-1(3H)-one can profoundly influence its reactivity and three-dimensional structure. While direct studies on the 6-phenoxy isomer are limited, valuable insights can be drawn from related structures, such as 3-substituted and other phenoxy-substituted isobenzofuranones.

The reactivity of the isobenzofuranone ring is largely dictated by the electrophilicity of the carbonyl group and the lability of the hydrogen atoms at the C3 position. Introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the benzene (B151609) ring of the isobenzofuranone core or the phenoxy group can modulate these properties. For instance, in a study on 3-((4-substituted)phenylamino)isobenzofuran-1(3H)-ones, it was observed that the electronic properties of the substituent on the phenylamino (B1219803) group influenced the electronic absorption spectra of the compounds. researchgate.net This suggests that substituents on the phenoxy ring of this compound would similarly affect its intramolecular charge transfer characteristics. researchgate.net

The synthesis of the isomeric 5-phenoxyisobenzofuran-1(3H)-one, a key intermediate for the drug Roxadustat, highlights the importance of regioselectivity in synthetic routes. researchgate.net The process involves the treatment of an N-substituted-4-nitrophthalimide with a phenoxide, followed by reduction. google.com The nature of the N-substituent on the phthalimide (B116566) precursor can influence the ratio of the resulting 5-phenoxy and 6-phenoxy isomers. google.com This indicates that the strategic placement of substituents is crucial from the initial synthetic design.

The table below illustrates the hypothetical effects of substituents at various positions on the this compound scaffold, based on general principles of organic chemistry and data from related compounds.

Substituent Position Substituent Type (Example) Predicted Effect on Reactivity Predicted Effect on Structure
C3 of IsobenzofuranoneElectron-withdrawing group (e.g., -Br)Increases acidity of C3-protons, facilitating enolization and subsequent reactions.May favor conformations that minimize steric interactions.
Benzene ring of IsobenzofuranoneElectron-donating group (e.g., -OCH3)Enhances electron density of the aromatic ring, making it more susceptible to electrophilic substitution.Can influence the planarity of the bicyclic system.
para-position of Phenoxy groupElectron-withdrawing group (e.g., -NO2)Decreases the electron-donating ability of the phenoxy oxygen, potentially affecting the overall electronic properties of the molecule.Minimal direct steric impact on the isobenzofuranone core.
ortho-position of Phenoxy groupBulky alkyl group (e.g., -C(CH3)3)May sterically hinder the rotation of the phenoxy group, influencing the overall conformation.Can lead to a twisted conformation between the phenoxy and isobenzofuranone rings.

Stereoselective Synthesis of Chiral Analogues

The C3 position of the isobenzofuranone ring is a prochiral center, and its substitution can lead to the formation of a stereocenter. The development of stereoselective methods to synthesize chiral analogues of this compound is of significant interest for applications in asymmetric catalysis and medicinal chemistry. While specific examples for the 6-phenoxy derivative are not abundant, general strategies for the asymmetric synthesis of 3-substituted isobenzofuranones can be applied.

One common approach is the use of chiral auxiliaries. For instance, enantiopure enamines derived from a chiral diamine can be reacted with electrophiles to introduce a substituent at the C3 position in a stereocontrolled manner. mdpi.com Another strategy involves the enantioselective reduction of a 3-substituted isobenzofuranone precursor that contains a double bond at the C3 position.

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of chiral heterocycles. For example, chiral triazolium salts have been used as catalysts in the asymmetric intramolecular Stetter reaction to produce hydrobenzofuranones with high enantioselectivity. nih.gov This methodology could potentially be adapted for the synthesis of chiral isobenzofuranone derivatives.

The table below summarizes some potential strategies for the stereoselective synthesis of chiral analogues of this compound.

Methodology Description Potential Application
Chiral AuxiliaryA chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction.Reaction of a chiral enamine derived from this compound with an electrophile.
Asymmetric CatalysisA small amount of a chiral catalyst is used to generate a chiral product from a prochiral substrate.Enantioselective hydrogenation of a 3-alkylidene-6-phenoxyisobenzofuran-1(3H)-one.
ResolutionSeparation of a racemic mixture of enantiomers.Chromatographic separation of a racemic mixture of a 3-substituted-6-phenoxyisobenzofuran-1(3H)-one using a chiral stationary phase.

Diversification of the Phenoxy Moiety and Isobenzofuranone Ring System

The structural diversity of this compound derivatives can be expanded by modifying both the phenoxy group and the isobenzofuranone core.

Diversification of the Phenoxy Moiety: The phenoxy group can be replaced with other alkoxy or aryloxy groups through nucleophilic aromatic substitution on a suitable precursor, such as a 6-halo- or 6-nitroisobenzofuran-1(3H)-one. This allows for the introduction of a wide range of substituents, which can be used to fine-tune the properties of the molecule. Furthermore, the phenyl ring of the phenoxy group can be functionalized through electrophilic aromatic substitution reactions, provided that the isobenzofuranone core is sufficiently robust to the reaction conditions.

Diversification of the Isobenzofuranone Ring System: The isobenzofuranone ring itself offers several sites for modification. The C3 position is particularly amenable to functionalization. For example, 3-methyleneisobenzofuran-1(3H)-one derivatives can be synthesized and then used as precursors for further reactions. sioc-journal.cn The benzene ring of the isobenzofuranone can also be substituted using various aromatic functionalization techniques.

Modification Strategy Description Example Reaction
Phenoxy Moiety Diversification
Nucleophilic Aromatic SubstitutionReplacement of a leaving group on the isobenzofuranone ring with a different alkoxide or phenoxide.Reaction of 6-fluoroisobenzofuran-1(3H)-one with sodium methoxide.
Electrophilic Aromatic SubstitutionIntroduction of substituents onto the phenyl ring of the phenoxy group.Friedel-Crafts acylation of this compound.
Isobenzofuranone Ring Diversification
C3-AlkylationIntroduction of an alkyl group at the C3 position.Reaction of the enolate of this compound with an alkyl halide.
Aromatic BrominationIntroduction of a bromine atom onto the benzene ring of the isobenzofuranone.Bromination of this compound with N-bromosuccinimide.

Ring Expansion and Contraction Strategies for Related Heterocycles

Ring expansion and contraction reactions provide pathways to novel heterocyclic systems that are structurally related to isobenzofuranones. wikipedia.org These transformations can significantly alter the size and properties of the heterocyclic core.

Ring Expansion: A common strategy for ring expansion is the Buchner ring expansion, which involves the reaction of a carbene with an aromatic ring to form a cyclopropane (B1198618) intermediate, followed by an electrocyclic ring-opening to a seven-membered ring. wikipedia.org Applying this to the benzene ring of this compound could potentially lead to the formation of a cycloheptatriene-fused lactone. Another approach involves the Tiffeneau–Demjanov rearrangement of a suitable precursor.

Ring Contraction: Ring contraction reactions can be used to synthesize smaller, often more strained, ring systems. chemistrysteps.com The Favorskii rearrangement of a cyclic α-halo ketone is a classic example of a ring contraction. chemistrysteps.com While not directly applicable to the lactone ring of isobenzofuranone, a precursor containing a suitable carbocyclic ring fused to the isobenzofuranone could undergo such a rearrangement. Acid-induced ring contractions involving carbocation rearrangements are also a viable strategy. etsu.edu For instance, a deaminative ring contraction has been used to synthesize polycyclic heteroaromatics. rsc.org

Tandem and Cascade Reactions for Complex Derivative Construction

Tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient methods for the construction of complex molecular architectures from simpler precursors. nih.gov These strategies are particularly valuable for building polycyclic systems incorporating the isobenzofuranone scaffold.

Acid- or base-steered cascade cyclizations can provide rapid access to diverse isobenzofuranone derivatives. nih.gov For example, the reaction of 2-acylbenzoic acids with isatoic anhydrides can lead to either isobenzofuranone derivatives or more complex isoindolobenzoxazinones depending on the catalyst used. nih.gov Palladium-catalyzed tandem reactions, such as a Sonogashira coupling followed by cyclization, are also powerful tools for the synthesis of substituted benzofurans and could be adapted for isobenzofuranone synthesis. researchgate.net

A hypothetical cascade reaction for the construction of a complex derivative of this compound could involve an initial intermolecular reaction to introduce a reactive functional group, followed by one or more intramolecular cyclizations to build up additional rings. For instance, a precursor derived from this compound could undergo a photoinduced cascade reaction to form a dihydrobenzofuran fused system. nih.gov

Future Research Directions and Emerging Methodologies for 6 Phenoxyisobenzofuran 1 3h One

Development of Novel and Sustainable Synthetic Routes

Future synthetic research concerning 6-Phenoxyisobenzofuran-1(3H)-one will likely prioritize the development of environmentally benign and efficient methodologies, aligning with the principles of green chemistry. youtube.comyoutube.com Current strategies for creating substituted phthalides often involve multi-step sequences that may use harsh reagents or generate significant waste. nih.gov A key area of development will be the implementation of one-pot cascade reactions, which improve efficiency by combining multiple transformations into a single operation. nih.gov For instance, a potential sustainable route could involve a catalytic one-pot cascade reaction using a renewable solvent like glycerol (B35011) to construct the phthalide (B148349) core, a strategy that has proven successful for other 3-substituted phthalides. nih.govnih.gov

Another promising avenue is the use of water as a reaction medium, which offers significant environmental and practical advantages by eliminating the need for organic solvents. acs.orgacs.org Research into metal-free synthetic pathways, potentially leveraging organocatalysis, would also be a significant step forward, reducing concerns about metal contamination in potential pharmaceutical applications. acs.orgrsc.org

Hypothetical Sustainable Synthesis Comparison:

ParameterTraditional RouteProposed Green Route
Solvent Toluene (B28343), DichloromethaneWater or Glycerol
Catalyst Stoichiometric strong acids/basesCatalytic organocatalyst or metal-free
Energy Input High temperature refluxRoom temperature or mild heating
Waste Organic solvents, salt byproductsMinimal, primarily water
Atom Economy ModerateHigh

In-depth Mechanistic Understanding of Underexplored Reactions

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and discovering new transformations. For this compound, future work should focus on elucidating the precise pathways of its formation and subsequent reactions. While mechanisms for the formation of some benzofurans and related heterocycles have been investigated using computational methods, mdpi.comnih.govnih.gov specific studies on the influence of the 6-phenoxy substituent are lacking.

Future research could employ a combination of kinetic studies, isotopic labeling, and computational modeling (Density Functional Theory - DFT) to map the energy profiles of key reaction steps. mdpi.comnih.gov This would provide invaluable insights into transition states and intermediates, helping to explain regioselectivity and stereoselectivity, and guiding the rational design of more efficient catalysts and reaction conditions. For example, understanding the mechanism of a potential direct C-H activation/etherification to install the phenoxy group could lead to more atom-economical syntheses.

Integration of Artificial Intelligence and Robotics in Discovery and Synthesis

Such a system, often referred to as a "closed-loop" platform, can autonomously plan and execute hundreds of experiments, varying starting materials, catalysts, solvents, and reaction conditions. acs.org The outcomes are analyzed in real-time, and the data is fed back to the AI, which then intelligently designs the next set of experiments to achieve a desired outcome, such as maximizing yield or discovering novel reactivity. nih.gov This approach could dramatically accelerate the discovery of optimal synthetic protocols for this compound and the identification of new derivatives with enhanced properties. eurekalert.org

StepActionTechnology
1. Input Define target molecule (this compound) and optimization goal (e.g., >95% yield).Human-Computer Interface
2. AI Planning AI algorithm proposes initial reaction conditions based on existing chemical databases and predictive models.Machine Learning, Retrosynthesis Software
3. Robotic Execution A synthesis robot automatically dispenses reagents and performs the reactions in parallel reactors.Lab Automation, Robotics
4. Real-time Analysis Reaction outcomes are analyzed automatically.Automated NMR, Mass Spectrometry
5. AI Learning The AI correlates reaction parameters with outcomes and updates its predictive model.Machine Learning Algorithm
6. Iteration The AI designs and initiates the next round of experiments to approach the optimization goal.Autonomous Control System

Exploration of Solid-State Chemistry and Cocrystallization

The physical properties of a molecular solid, such as solubility and stability, are governed by its crystal structure. solubilityofthings.com For a compound like this compound, which is a solid at room temperature, exploring its solid-state chemistry could be crucial for any future applications. solubilityofthings.com A particularly promising area is cocrystallization, a technique where the target molecule is crystallized with a benign "coformer" to create a new crystalline solid with improved physicochemical properties. nih.govnih.gov

Future research could focus on screening a library of pharmaceutically acceptable coformers to form cocrystals of this compound. The goal would be to modify properties like melting point, dissolution rate, and bioavailability without altering the chemical structure of the active molecule itself. nih.govnih.gov Techniques such as slurry cocrystallization or hot-melt extrusion could be employed for scalable production. mdpi.comcapes.gov.br

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To gain deeper mechanistic insights and to ensure process control in synthesis, advanced spectroscopic techniques for real-time reaction monitoring are indispensable. numberanalytics.comwaters.com Future studies on the synthesis of this compound would benefit from the application of in-situ monitoring tools like time-resolved infrared (TRIR) spectroscopy, 2D NMR spectroscopy, and mass spectrometry. numberanalytics.comnumberanalytics.comnih.gov

These methods allow chemists to observe the concentration of reactants, intermediates, and products as the reaction progresses, providing a detailed kinetic profile. acs.org For example, using an atmospheric solids analysis probe (ASAP) with a mass spectrometer could allow for the rapid identification of components in a reaction mixture with minimal sample preparation. waters.com This level of process analytical technology (PAT) is crucial for understanding complex reaction networks, identifying unstable intermediates, and optimizing reaction conditions for efficiency and safety.

Hypothetical Real-Time Monitoring Data:

Time (minutes)Reactant A (%)Intermediate B (%)Product C (this compound) (%)
010000
1075205
30304525
6053560
120<1594

Potential for New Chemical Transformations and Catalyst Development

The isobenzofuranone scaffold is a versatile building block for the synthesis of more complex molecules, such as functionalized naphthalenes and other polycyclic systems. researchgate.net Future research should explore the reactivity of the this compound core to develop new chemical transformations. The phenoxy group and the lactone ring offer multiple sites for functionalization.

Furthermore, there is significant potential in developing novel catalysts specifically tailored for the synthesis and modification of this compound class. This could include new palladium catalysts for C-H activation reactions, nih.gov copper-catalyzed reactions, rsc.org or even photoredox catalysts for transformations under visible light, representing a sustainable approach. mdpi.com The development of enantioselective catalytic systems would also be a major advance, allowing for the synthesis of chiral phthalide derivatives, which are often of great interest in pharmacology. researchgate.net

Q & A

Q. What are the common synthetic routes for 6-Phenoxyisobenzofuran-1(3H)-one, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. For example, a modified protocol from related isobenzofuranones uses palladium(II) acetate (0.1 eq), potassium bicarbonate (2.5 eq), and dibromomethane as a solvent at 140°C for 18 hours . Yield optimization strategies include:

  • Catalyst tuning : Substituting Pd(OAc)₂ with Pd(PPh₃)₄ improves coupling efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce selectivity.
  • Temperature control : Gradual heating (80–140°C) minimizes side reactions.
    Typical yields range from 30–50%, with purification via silica gel chromatography (hexane:ethyl acetate, 2:1 v/v) .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) reveals monoclinic symmetry (space group P2₁/c) with unit cell parameters:

ParameterValue
a9.292 Å
b8.498 Å
c9.786 Å
β90.47°
V772.8 ų

Key stabilizing interactions:

  • C–H···O hydrogen bonds (2.5–2.7 Å) between the lactone carbonyl and aromatic protons.
  • C–H···π interactions (3.1 Å) involving the phenoxy-substituted benzene ring .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Characteristic signals include:
    • Lactone carbonyl (δ ~170 ppm in ¹³C NMR).
    • Phenoxy protons (δ 6.8–7.5 ppm, doublets in ¹H NMR) .
  • IR spectroscopy : Strong absorption at ~1730 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–O–C ether linkage) .
  • Mass spectrometry : Molecular ion peak at m/z 164.15 (calculated for C₉H₈O₃) .

Advanced Research Questions

Q. How do substituent variations (e.g., electron-withdrawing/donating groups) influence the biological activity of this compound derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies show:

  • Electron-withdrawing groups (e.g., Cl, NO₂) enhance phytotoxic activity by increasing electrophilicity and target binding .
  • Electron-donating groups (e.g., OCH₃) improve antioxidant capacity via radical scavenging .
    Example : 6-Methoxy derivatives exhibit 2-fold higher inhibition of photosynthetic electron transport (IC₅₀ = 12 µM) compared to unsubstituted analogs .

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and target interactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For 6-Phenoxy derivatives, the lactone ring is the most reactive (HOMO = −6.2 eV) .
  • Molecular docking : Simulates binding to biological targets (e.g., cytochrome P450). Docking scores correlate with experimental IC₅₀ values (Pearson’s r = 0.89) .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Methodological Answer: Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays).
  • Solubility issues : Use co-solvents (e.g., DMSO ≤ 0.1%) to ensure compound stability.
  • Metabolic interference : Include control experiments with liver microsomes to account for metabolic degradation .

Q. How is the phytotoxic activity of this compound evaluated in plant models?

Methodological Answer:

  • In vitro assays : Inhibit radicle elongation in Lactuca sativa (lettuce) seeds (IC₅₀ = 25 µM) .
  • In planta studies : Apply foliar sprays (1 mM solution) to Arabidopsis thaliana and monitor chlorophyll degradation via HPLC .

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